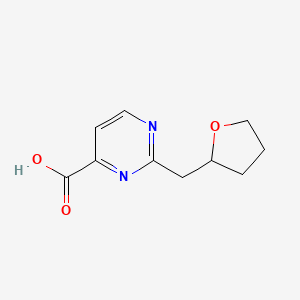![molecular formula C11H12F2O4S B13157647 [[4-(Difluoromethoxy)-3-methoxybenzyl]thio]acetic acid](/img/structure/B13157647.png)
[[4-(Difluoromethoxy)-3-methoxybenzyl]thio]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[4-(Difluoromethoxy)-3-methoxybenzyl]thio]acetic acid is a specialty compound used primarily in proteomics research. It has the molecular formula C11H12F2O4S and a molecular weight of 278.27 g/mol . This compound is known for its unique chemical structure, which includes both difluoromethoxy and methoxy groups attached to a benzyl thioacetic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [[4-(Difluoromethoxy)-3-methoxybenzyl]thio]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-nitro-4-hydroxybenzoic acid ester, followed by reduction, diazotization, hydrolysis, and further alkylation . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced techniques such as selective electrophilic fluorination and controlled reaction environments to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
[[4-(Difluoromethoxy)-3-methoxybenzyl]thio]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
[[4-(Difluoromethoxy)-3-methoxybenzyl]thio]acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of [[4-(Difluoromethoxy)-3-methoxybenzyl]thio]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation (EMT) by reducing Smad2/3 phosphorylation levels . This inhibition leads to decreased expression of proteins such as α-SMA, vimentin, and collagen I, which are involved in fibrosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Difluoromethoxy)-4-methoxybenzoic acid: Similar in structure but lacks the thioacetic acid moiety.
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: Shares the difluoromethoxy group but has a cyclopropylmethoxy substitution.
Uniqueness
[[4-(Difluoromethoxy)-3-methoxybenzyl]thio]acetic acid is unique due to its combination of difluoromethoxy and methoxy groups attached to a benzyl thioacetic acid structure. This unique combination imparts specific chemical properties and biological activities that are not observed in similar compounds .
Propriétés
Formule moléculaire |
C11H12F2O4S |
|---|---|
Poids moléculaire |
278.27 g/mol |
Nom IUPAC |
2-[[4-(difluoromethoxy)-3-methoxyphenyl]methylsulfanyl]acetic acid |
InChI |
InChI=1S/C11H12F2O4S/c1-16-9-4-7(5-18-6-10(14)15)2-3-8(9)17-11(12)13/h2-4,11H,5-6H2,1H3,(H,14,15) |
Clé InChI |
QUNYDUPGYKBXFZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CSCC(=O)O)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




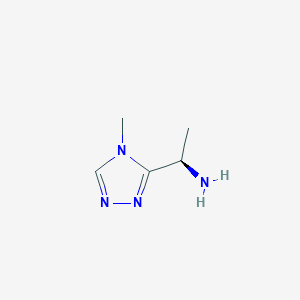
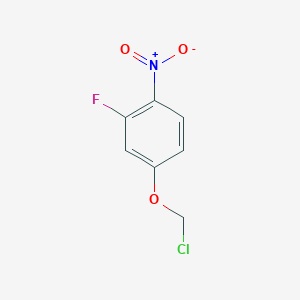
![2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13157609.png)
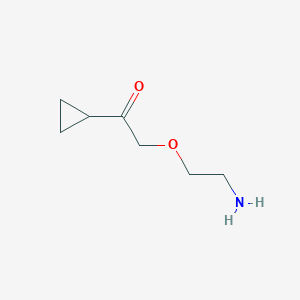
![3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B13157614.png)

![4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide](/img/structure/B13157627.png)
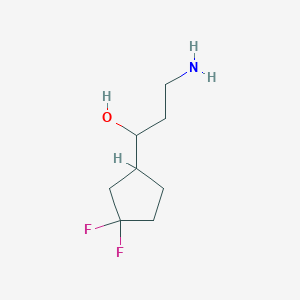
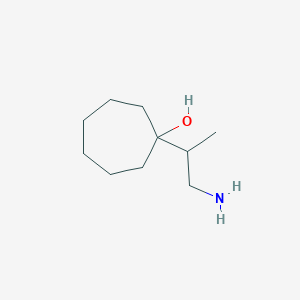

![(2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid](/img/structure/B13157642.png)
